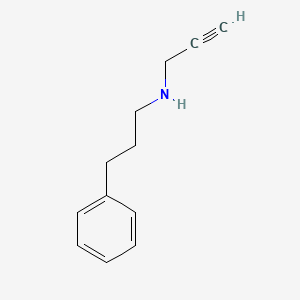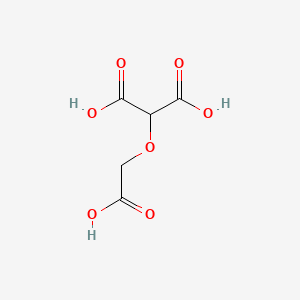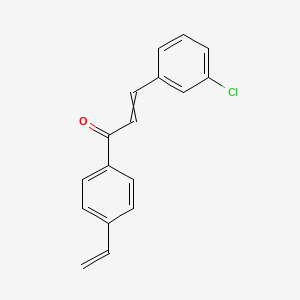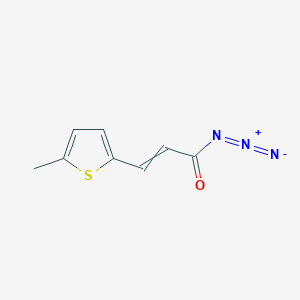
N-(3-Phenylpropyl)prop-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylpropyl)prop-2-yn-1-amine is a member of the propargylamine family, which is known for its versatile applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a phenylpropyl group attached to a prop-2-yn-1-amine moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper or ruthenium complexes can be employed to accelerate the reaction, and solvent-free conditions may be utilized to minimize environmental impact .
化学反应分析
Types of Reactions
N-(3-Phenylpropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
N-(3-Phenylpropyl)prop-2-yn-1-amine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-Phenylpropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Anticancer Activity: It enhances the inhibition of lysine-specific demethylase-1, leading to induced senescence and growth inhibition of cancer cells.
相似化合物的比较
Similar Compounds
Rasagiline: Another propargylamine derivative used as a monoamine oxidase inhibitor for Parkinson’s disease treatment.
Selegiline: Similar to rasagiline, it is used for its neuroprotective and antidepressant effects.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active molecules set it apart from other similar compounds .
属性
CAS 编号 |
56862-31-8 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-phenyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 |
InChI 键 |
NLBZJJBFSOXACI-UHFFFAOYSA-N |
规范 SMILES |
C#CCNCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)

![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)


